molecular formula C12H12O2S B14265185 5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one CAS No. 135447-03-9

5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one

Cat. No.: B14265185
CAS No.: 135447-03-9
M. Wt: 220.29 g/mol
InChI Key: HPKNHKJIIQYOEI-UHFFFAOYSA-N
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Description

5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one is a chemical compound with the molecular formula C11H10O2S It is a furanone derivative, characterized by the presence of a phenylsulfanyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one typically involves the reaction of 5-methylfuran-2(5H)-one with a phenylsulfanyl methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of various substituted furanones depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The furanone ring may also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfuran-2(5H)-one: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.

    3-Phenylsulfanyl-2(5H)-furanone: Similar structure but without the methyl group, affecting its reactivity and properties.

Uniqueness

5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

135447-03-9

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

2-methyl-4-(phenylsulfanylmethyl)-2H-furan-5-one

InChI

InChI=1S/C12H12O2S/c1-9-7-10(12(13)14-9)8-15-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

HPKNHKJIIQYOEI-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C(=O)O1)CSC2=CC=CC=C2

Origin of Product

United States

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